molecular formula C22H16N2O2 B4237049 2-Phenacyl-4-phenylphthalazin-1-one

2-Phenacyl-4-phenylphthalazin-1-one

Cat. No.: B4237049
M. Wt: 340.4 g/mol
InChI Key: CZTYWHMUXHNWKP-UHFFFAOYSA-N
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Description

2-Phenacyl-4-phenylphthalazin-1-one is a complex organic compound with a unique structure that includes a phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenacyl-4-phenylphthalazin-1-one typically involves the reaction of 2-hydroxyacetophenone with 4H-chromen-4-one, carbon disulfide, potassium carbonate, and bromoethane. The reaction is carried out at 35°C with efficient stirring and monitored by thin layer chromatography (TLC) at 254 nm . After the reaction is completed, the mixture is cooled to room temperature, poured into ice water, and extracted with ethyl acetate. The organic layers are then washed with anhydrous sodium sulfate, and the solvent is removed under reduced pressure .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Phenacyl-4-phenylphthalazin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in halogenated derivatives .

Scientific Research Applications

2-Phenacyl-4-phenylphthalazin-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In medicine, it has potential as a therapeutic agent due to its unique structure and reactivity .

Mechanism of Action

The mechanism of action of 2-Phenacyl-4-phenylphthalazin-1-one involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest its role in modulating oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include 2-(2-oxo-2-phenylethyl)-2H-1,4-benzothiazin-3(4H)-one and diethyl (2-oxo-2-phenylethyl)phosphonate . These compounds share structural similarities but differ in their specific functional groups and reactivity.

Uniqueness: What sets 2-Phenacyl-4-phenylphthalazin-1-one apart is its phthalazinone core, which imparts unique chemical and biological properties. This core structure allows for versatile modifications and applications, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-phenacyl-4-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-20(16-9-3-1-4-10-16)15-24-22(26)19-14-8-7-13-18(19)21(23-24)17-11-5-2-6-12-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTYWHMUXHNWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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